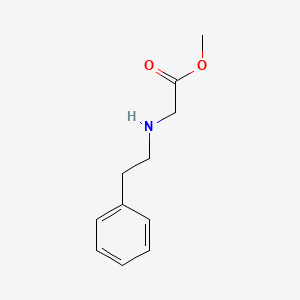

Methyl 2-(phenethylamino)acetate

Description

Methyl 2-(phenethylamino)acetate (CAS: 156080-95-4) is an ester derivative of glycine, with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.246 g/mol . Its IUPAC name is methyl [(1-phenylethyl)amino]acetate, indicating a phenethylamine group attached to the glycine backbone via an amino linkage, esterified with a methyl group. This compound is structurally characterized by a phenyl ring connected to an ethylamine chain, which is further linked to a methyl ester group.

Properties

IUPAC Name |

methyl 2-(2-phenylethylamino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-14-11(13)9-12-8-7-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBIPTCVAYJYXEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156080-95-4 | |

| Record name | methyl 2-(phenethylamino)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Methyl 2-(phenethylamino)acetate, a derivative of phenethylamine, primarily targets the trace amine-associated receptor 1 (hTAAR1) . This receptor plays a crucial role in the regulation of monoamine neurotransmission.

Mode of Action

The compound interacts with its target, hTAAR1, as an agonist . This interaction leads to the regulation of monoamine neurotransmission, which involves neurotransmitters such as dopamine and norepinephrine. It also appears to induce acetylcholine release via a glutamate-mediated mechanism.

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the monoamine oxidase (MAO) enzymes . These enzymes are responsible for the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin.

Pharmacokinetics

Phenethylamine, a related compound, is primarily metabolized bymonoamine oxidase B (MAO-B) and then aldehyde dehydrogenase (ALDH), which converts it to phenylacetic acid. This suggests that this compound may have similar ADME properties.

Result of Action

The interaction of this compound with its targets leads to changes in neurotransmission. This can result in various molecular and cellular effects, depending on the specific context and environment. For example, the regulation of dopamine and norepinephrine neurotransmission can influence mood and stress responses.

Biological Activity

Methyl 2-(phenethylamino)acetate, a compound derived from phenethylamine, has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, interactions with biological targets, and relevant case studies that highlight its effects.

Chemical Structure and Properties

This compound is an ester derivative of phenethylamine, characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 197.25 g/mol

The compound features a methyl ester group attached to a phenethylamino moiety, which is hypothesized to influence its biological activity through various receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. The compound is believed to act on several key receptors:

- Dopamine Receptors : It may enhance dopaminergic signaling, which is crucial for mood regulation and reward pathways.

- Serotonin Receptors : Interactions with serotonin receptors can influence mood and anxiety levels.

- Adrenergic Receptors : Potential effects on adrenergic signaling pathways may contribute to its stimulant properties.

The hydrolysis of the ester group releases phenethylamine, a known neuromodulator, thereby facilitating its interaction with various receptors in the central nervous system (CNS) .

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects. A study highlighted its potential as a neuromodulator, suggesting that it stabilizes microtubules, which could impact neuronal function and plasticity .

Case Studies

-

Adverse Effects Monitoring :

A report on novel psychoactive substances (NPS) indicated that compounds similar to this compound can lead to adverse psychiatric effects. In clinical cases, individuals exhibited symptoms such as agitation and altered mental states after consumption . -

Clinical Observations :

A clinical study documented instances where patients reported heightened mood and increased energy levels after using substances containing phenethylamine derivatives. The findings suggest that this compound may have stimulant-like properties .

Comparative Biological Activity

To better understand the biological activity of this compound compared to related compounds, the following table summarizes key findings:

| Compound | Mechanism of Action | Notable Effects |

|---|---|---|

| This compound | Dopaminergic and serotonergic activity | Mood enhancement, potential for euphoria |

| 5-APB (a related compound) | Serotonin release | Entactogenic effects, increased sociability |

| Mescaline | Serotonin receptor agonism | Hallucinogenic effects |

Scientific Research Applications

Chemical Applications

Synthesis of Complex Molecules

Methyl 2-(phenethylamino)acetate serves as a crucial building block in organic synthesis. Its structure allows for the formation of more complex organic molecules through various synthetic routes. The compound can undergo transformations such as alkylation, acylation, and reductive amination, facilitating the development of new chemical entities with potential applications in pharmaceuticals and agrochemicals.

Catalysis

In catalysis, derivatives of this compound have been explored for their ability to act as ligands in transition metal-catalyzed reactions. The presence of the phenethylamino group enhances the reactivity of the metal center, improving the efficiency of catalytic processes.

Biological Applications

Biochemical Probes

this compound is investigated as a biochemical probe in enzyme studies. Its structural features allow it to interact with specific enzymes, providing insights into enzyme mechanisms and aiding in the identification of enzyme inhibitors.

Therapeutic Properties

Research indicates that this compound exhibits potential anti-inflammatory and antimicrobial activities. In vitro studies have shown that it can inhibit the growth of various pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL.

Medical Applications

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of phenethylamine derivatives, including this compound. These compounds are being explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's by modulating microtubule dynamics and reducing oxidative stress .

Drug Development

The compound's ability to interact with biological targets makes it a candidate for drug development. Ongoing research aims to optimize its pharmacological profile to enhance efficacy and reduce toxicity .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and intermediates for pharmaceuticals. Its versatility in chemical reactions allows for scalability in manufacturing processes.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against common bacterial strains. Results indicated significant activity against Staphylococcus aureus with an MIC value of 50 µg/mL, suggesting its potential use as a therapeutic agent in treating bacterial infections.

Case Study 2: Neuroprotective Mechanisms

Research focusing on neuroprotective effects demonstrated that derivatives of this compound could prevent oxidative stress-induced cell death in neuronal cell cultures. Compounds were assessed for their ability to inhibit free radical accumulation, showing promise for future CNS applications .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 2-(phenethylamino)acetic acid and methanol . This reaction is critical in metabolic pathways, where enzymatic hydrolysis dominates.

Conditions and Outcomes

Mechanistic Insight :

-

Base-Catalyzed : Nucleophilic attack by hydroxide on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol .

-

Acid-Catalyzed : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating water attack .

Acylation and Alkylation at the Amine Group

The secondary amine undergoes nucleophilic reactions with acylating or alkylating agents.

Examples :

Oxidation Reactions

The phenethylamino group is susceptible to oxidative degradation:

-

Enzymatic Oxidation : Monoamine oxidases (MAO-A/B) metabolize the amine to phenylacetaldehyde, which is further oxidized to phenylacetic acid .

-

Chemical Oxidation : Iodosobenzene diacetate (PIDA) in methanol oxidizes the amine to nitroso intermediates .

Key Data :

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| MAO-B (enzyme) | pH 7.4, 37°C | Phenylacetaldehyde → Phenylacetic acid |

| PIDA | MeOH, 25°C | N-Oxide derivatives (traces detected) |

Reduction of the Ester Group

Catalytic hydrogenation reduces the ester to a primary alcohol:

textCH₃OCOCH₂NH(CH₂CH₂Ph) + H₂ → HOCH₂CH₂NH(CH₂CH₂Ph)

Conditions: H₂ (1 atm), Pd/C (10%), ethanol, 25°C .

Schiff Base Formation

While less common for secondary amines, reaction with aldehydes under dehydrating conditions forms iminium intermediates:

textCH₃OCOCH₂NH(CH₂CH₂Ph) + RCHO → CH₃OCOCH₂N=CHR(CH₂CH₂Ph)

Conditions: Molecular sieves, toluene, reflux .

Coordination Chemistry

The amine and ester groups act as ligands for transition metals. Example with Cu(II):

text2 CH₃OCOCH₂NH(CH₂CH₂Ph) + CuCl₂ → [Cu(CH₃OCOCH₂N(CH₂CH₂Ph))₂]Cl₂

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-[4-(dimethylamino)phenyl]acetate

- Molecular Formula: C₁₂H₁₇NO₂.

- Key Differences: Replaces the phenethylamino group with a 4-(dimethylamino)phenyl substituent. Uses an ethyl ester instead of a methyl ester.

- The ethyl ester may confer slower hydrolysis rates than the methyl ester due to steric effects .

Methyl 2-thienylacetate

- Molecular Formula : C₇H₈O₂S.

- Key Differences :

- Substitutes the phenyl ring with a thienyl (sulfur-containing heterocycle) group.

- This compound is associated with safety concerns, requiring stringent handling protocols (e.g., eye and skin protection) due to its reactivity .

Methyl 2-phenylacetoacetate

- Molecular Formula : C₁₁H₁₂O₃.

- Key Differences :

- Features a β-keto ester (acetoacetate) group instead of a glycinate ester.

- Applications: Used as a precursor in the synthesis of amphetamines and methamphetamines, highlighting its role in forensic chemistry. The β-keto group enables enolate formation, making it more reactive in nucleophilic substitutions compared to Methyl 2-(phenethylamino)acetate .

Ethyl 2-(diethylamino)-2-phenylacetate

- Molecular Formula: C₁₄H₂₁NO₂.

- Key Differences: Contains a diethylamino branch on the phenylacetate backbone. Uses an ethyl ester.

- The ethyl ester may enhance lipophilicity, affecting membrane permeability .

Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate

- Molecular Formula: Not explicitly provided, but inferred to include methoxy and sulfamoyl substituents on the phenyl ring.

- Key Differences :

- Adds electron-withdrawing sulfamoyl and electron-donating methoxy groups to the phenyl ring.

- Applications: Used in pharmaceutical and material science research for its diverse reactivity, enabling tailored compound synthesis. The sulfamoyl group may confer biological activity (e.g., enzyme inhibition) absent in this compound .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Safety Profiles : Methyl 2-thienylacetate’s hazards highlight the need for comparative toxicity studies across ester derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 2-(phenethylamino)acetate, and how are reaction conditions optimized?

- This compound can be synthesized via nucleophilic substitution or condensation reactions. A representative approach involves refluxing phenethylamine with methyl chloroacetate in a biphasic solvent system (e.g., toluene:water) under controlled pH conditions. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1), and purification involves solvent removal under reduced pressure followed by crystallization or column chromatography . Optimization focuses on stoichiometry, solvent polarity, and temperature to minimize byproducts like unreacted amines or ester hydrolysis products .

Q. How is purity and structural integrity validated for this compound in research settings?

- Analytical techniques include:

- HPLC/GC-MS : To assess purity (≥98% as per reference standards) and detect impurities .

- NMR spectroscopy : Confirms molecular structure via characteristic peaks (e.g., ester carbonyl at ~170 ppm in NMR, phenethyl protons at δ 7.2–7.4 in NMR) .

- FT-IR : Identifies functional groups (e.g., ester C=O stretch at ~1740 cm, N-H bend at ~1600 cm) .

Q. What storage conditions ensure the stability of this compound in laboratory settings?

- Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation. Stability is confirmed for ≥2 years under these conditions, with periodic purity checks via chromatography .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR or MS) for this compound be resolved?

- Contradiction analysis :

- Compare experimental data with computational predictions (e.g., PubChem’s InChI/SMILES-derived spectra) .

- Validate via isotopic labeling or deuterated solvents to distinguish overlapping signals.

- Cross-reference with analogs (e.g., methyl 2-(2-aminophenyl)acetate) to identify positional isomerism or tautomeric effects .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

- The ester group’s electrophilic carbonyl carbon undergoes attack by nucleophiles (e.g., amines, alkoxides), forming intermediates stabilized by resonance. Steric hindrance from the phenethylamino group may slow kinetics, requiring elevated temperatures or catalytic bases (e.g., NaHCO) . Computational studies (DFT) can map transition states and activation energies .

Q. How can this compound be utilized in designing enzyme inhibition studies?

- Experimental design :

- Functionalize the amino group to mimic natural substrates (e.g., acetylcholine esterase inhibitors).

- Use kinetic assays (e.g., UV-Vis monitoring of ester hydrolysis) to measure inhibition constants ().

- Pair with molecular docking simulations to predict binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.